6beta-Hydroxycortisol
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Overview
Description
6beta-Hydroxycortisol is an endogenous steroid and a metabolite of cortisol. It is produced in the human body by the enzyme cytochrome P450 3A4 (CYP3A4), which catalyzes the hydroxylation of cortisol at the 6beta position. This compound plays a significant role in the metabolism and clearance of cortisol and is often used as a biomarker for CYP3A4 activity .
Mechanism of Action
Target of Action
6β-Hydroxycortisol is an endogenous steroid and a metabolite of cortisol . Its primary target is the enzyme 6β-hydroxysteroid dehydrogenase (CYP3A4) , which is a cytochrome p450-3A monooxygenase involved in the metabolism of a variety of exogenous and endogenous compounds .
Mode of Action
The enzyme CYP3A4 catalyzes the formation of 6β-Hydroxycortisol from cortisol . This interaction results in the conversion of cortisol, a glucocorticoid hormone involved in various physiological processes such as immune response and metabolism, into 6β-Hydroxycortisol .
Biochemical Pathways
The biochemical pathway involved is the metabolism of cortisol. In this pathway, cortisol is converted into 6β-Hydroxycortisol by the enzyme CYP3A4 in the liver and other tissues . The resulting 6β-Hydroxycortisol is then excreted in urine .
Pharmacokinetics
The pharmacokinetics of 6β-Hydroxycortisol involve its formation from cortisol by the action of CYP3A4 and its subsequent excretion in urine . The rate of this process can be influenced by drugs that induce or inhibit CYP3A4, thereby affecting the metabolism and clearance of cortisol .
Result of Action
The conversion of cortisol to 6β-Hydroxycortisol by CYP3A4 results in the clearance of cortisol from the body . This can affect various physiological processes regulated by cortisol, such as immune response and metabolism .
Action Environment
The action of 6β-Hydroxycortisol can be influenced by various environmental factors, such as the presence of drugs that induce or inhibit CYP3A4 . These drugs can accelerate or slow down the conversion of cortisol to 6β-Hydroxycortisol, thereby affecting its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
6beta-Hydroxycortisol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The enzyme 6beta-hydroxysteroid dehydrogenase (CYP3A4) catalyzes the formation of this compound from cortisol in the liver and other tissues . The resulting this compound is excreted in urine .
Cellular Effects
This compound levels may be affected by drugs that induce or inhibit CYP3A4, thereby affecting cortisol metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various interactions. It is a substrate of the organic anion transporter 3 (OAT3) and the multidrug and toxin extrusion proteins MATE1 and MATE-2K . These interactions influence the urinary excretion of this compound .
Temporal Effects in Laboratory Settings
It is known that the level of this compound is regulated by the activity of 6beta-hydroxysteroid dehydrogenase (CYP3A4) and other enzymes involved in cortisol metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of cortisol. The enzyme 6beta-hydroxysteroid dehydrogenase (CYP3A4) catalyzes the formation of this compound from cortisol . This process occurs in the liver and other tissues .
Transport and Distribution
This compound is a substrate of the organic anion transporter 3 (OAT3) and the multidrug and toxin extrusion proteins MATE1 and MATE-2K . These transporters play a significant role in the urinary excretion of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6beta-Hydroxycortisol can be synthesized through the hydroxylation of cortisol using CYP3A4 enzymes. The reaction typically involves the use of human liver microsomes or recombinant CYP3A4 enzymes in the presence of NADPH as a cofactor. The reaction conditions include maintaining a physiological pH and temperature to mimic the natural enzymatic environment .
Industrial Production Methods: Industrial production of this compound involves biotechnological processes using genetically engineered microorganisms expressing CYP3A4. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of this compound. The product is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 6beta-Hydroxycortisol primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions due to the presence of multiple hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions at the hydroxyl groups.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of 6beta-hydroxycortisone.
Reduction: Reduction reactions can yield various dihydroxy derivatives.
Substitution: Substitution reactions can produce ester or ether derivatives depending on the reagents used
Scientific Research Applications
6beta-Hydroxycortisol has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study the activity of CYP3A4 enzymes and to investigate drug-drug interactions involving this enzyme.
Biology: The compound is utilized to understand the metabolic pathways of cortisol and its role in physiological processes.
Medicine: this compound serves as a biomarker for assessing the function of the adrenal cortex and diagnosing disorders related to cortisol metabolism, such as Cushing’s syndrome and Addison’s disease.
Industry: It is employed in the development of pharmaceuticals that target the CYP3A4 enzyme and in the production of diagnostic kits for measuring enzyme activity
Comparison with Similar Compounds
Cortisol: The parent compound from which 6beta-Hydroxycortisol is derived.
6alpha-Hydroxycortisol: Another hydroxylated metabolite of cortisol, differing in the position of the hydroxyl group.
Cortisone: An oxidized form of cortisol with similar physiological roles.
Uniqueness: this compound is unique due to its specific hydroxylation at the 6beta position, which makes it a distinct biomarker for CYP3A4 activity. Unlike other metabolites, it provides specific insights into the enzyme’s function and its role in drug metabolism .
Properties
CAS No. |
53-35-0 |
---|---|
Molecular Formula |
C21H30O6 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(10R,13S,17R)-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12?,13?,15?,16?,18?,19-,20-,21-/m0/s1 |
InChI Key |
GNFTWPCIRXSCQF-DGNIKEFHSA-N |
SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C(CC3C2C(C[C@]4(C3CC[C@@]4(C(=O)CO)O)C)O)O |
Canonical SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |
Key on ui other cas no. |
53-35-0 174866-45-6 |
Synonyms |
(6β,11β)-6,11,17,21-Tetrahydroxypregn-4-ene-3,20-dione; _x000B_6β,17-Dihydroxycorticosterone; 6β,11β,17α,21-Tetrahydroxypregn-_x000B_4-en-3,20-dione; NSC 76163; Hydrocortisone Impurity D (EP) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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